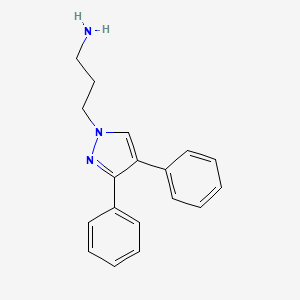

3,4-Diphenyl-1H-pyrazole-1-propanamine

描述

Structure

3D Structure

属性

IUPAC Name |

3-(3,4-diphenylpyrazol-1-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3/c19-12-7-13-21-14-17(15-8-3-1-4-9-15)18(20-21)16-10-5-2-6-11-16/h1-6,8-11,14H,7,12-13,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFIVXFCMSOGNCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN(N=C2C3=CC=CC=C3)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10241503 | |

| Record name | 3,4-Diphenyl-1H-pyrazole-1-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10241503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94483-87-1 | |

| Record name | 3,4-Diphenyl-1H-pyrazole-1-propanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094483871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Diphenyl-1H-pyrazole-1-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10241503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,4 Diphenyl 1h Pyrazole 1 Propanamine

Historical and Classical Synthetic Routes to Pyrazole (B372694) Derivatives

The foundational methods for constructing pyrazole rings and functionalizing them have been well-established for decades, providing a reliable basis for the synthesis of complex derivatives.

Cyclocondensation Reactions in Pyrazole Formation

The most traditional and widely used method for synthesizing the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. beilstein-journals.orgdergipark.org.tr This approach, often referred to as the Knorr pyrazole synthesis, is highly versatile. beilstein-journals.orgjetir.org For the synthesis of the 3,4-diphenylpyrazole (B8747116) core, the logical starting materials would be a 1,3-dicarbonyl compound with two adjacent phenyl groups and hydrazine.

Specifically, the synthesis can commence from benzil (B1666583) (1,2-diphenylethane-1,2-dione). While benzil is a 1,2-dicarbonyl compound, it can be converted into a suitable 1,3-dicarbonyl equivalent. A common strategy involves the reaction of a compound like benzil with a source of a third carbon atom, followed by cyclization with hydrazine. Alternatively, a more direct precursor is 1,2-diphenyl-1,3-butanedione, which can undergo cyclocondensation with hydrazine hydrate (B1144303). The reaction typically proceeds by initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. nih.gov The reaction of 1,3-dicarbonyls with hydrazine is a cornerstone of heterocyclic chemistry, allowing for the preparation of a wide array of N-unsubstituted pyrazoles. dergipark.org.tr

The general mechanism involves the nucleophilic attack of a nitrogen atom from hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by a condensation reaction that eliminates a molecule of water to form a hydrazone intermediate. Subsequent intramolecular attack by the second nitrogen atom onto the remaining carbonyl group leads to a cyclic intermediate, which then dehydrates to form the stable aromatic pyrazole ring. jetir.org

| Reactants | Conditions | Product | Notes |

| 1,3-Diketone, Hydrazine | Acidic or neutral, often in an alcohol solvent | Pyrazole | The classical Knorr synthesis. beilstein-journals.org |

| β-Ketoester, Hydrazine | Varies, can lead to pyrazolones | Pyrazolone | A common side reaction or desired outcome depending on the substrate. beilstein-journals.org |

| Benzil, Hydrazine | Requires conversion to a 1,3-dicarbonyl equivalent | 3,4-Diphenylpyrazole | A plausible route to the core structure. |

Michael Addition and Reductive Alkylation Strategies for the Propylamine (B44156) Side Chain

Once the 3,4-diphenyl-1H-pyrazole core is synthesized, the 1-propanamine side chain can be introduced at the N1 position. Classical methods for N-alkylation of pyrazoles are well-documented.

Michael Addition: A prominent strategy involves the aza-Michael addition of the pyrazole nitrogen to an activated alkene. researchgate.net Acrylonitrile (B1666552) is an ideal Michael acceptor for this purpose. The reaction between 3,4-diphenyl-1H-pyrazole and acrylonitrile, often catalyzed by a base, yields 3-(3,4-diphenyl-1H-pyrazol-1-yl)propanenitrile. nih.govrsc.org This reaction is typically efficient and regioselective for the N1 position, driven by the nucleophilicity of the pyrazole anion. The resulting nitrile can then be reduced to the primary amine, 3,4-Diphenyl-1H-pyrazole-1-propanamine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, which effectively convert the nitrile group to an aminomethyl group.

Reductive Alkylation and Direct Alkylation: Direct alkylation of the pyrazole ring with a suitable three-carbon electrophile bearing a protected or precursor amino group is another viable route. For instance, reacting the sodium or potassium salt of 3,4-diphenylpyrazole with a halo-propanamine derivative like N-(3-bromopropyl)phthalimide would install the side chain. Subsequent deprotection of the phthalimide (B116566) group with hydrazine hydrate would then liberate the primary amine. Direct alkylation with 3-chloropropanamine is also possible, though it can be less efficient due to potential side reactions. Traditional N-alkylation methods often require the use of a strong base to deprotonate the pyrazole, making it sufficiently nucleophilic to react with an alkyl halide. mdpi.comsemanticscholar.org

| Strategy | Key Reagents | Intermediate/Product | Reference |

| Michael Addition & Reduction | 1. Acrylonitrile, Base2. LiAlH₄ or H₂/Catalyst | 1. 3-(3,4-Diphenyl-1H-pyrazol-1-yl)propanenitrile2. This compound | nih.govrsc.org |

| Direct Alkylation | N-(3-bromopropyl)phthalimide, Base, then Hydrazine | 2-(3-(3,4-Diphenyl-1H-pyrazol-1-yl)propyl)isoindoline-1,3-dione | researchgate.net |

Modern and Sustainable Synthetic Approaches

In recent years, the principles of green chemistry have increasingly influenced the design of synthetic routes, aiming to reduce waste, energy consumption, and the use of hazardous materials. scholarsportal.infonih.govresearchgate.net

Microwave-Assisted Synthesis and Ultrasound Irradiation Techniques

Microwave-Assisted Synthesis (MAS): Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions compared to conventional heating. rsc.orgnih.govnih.gov The synthesis of pyrazole derivatives, including diphenyl-substituted pyrazoles, has been shown to be highly efficient under microwave conditions. nih.govwisdomlib.org For the synthesis of the 3,4-diphenylpyrazole core, the cyclocondensation of a 1,3-diketone with hydrazine can be completed in minutes under microwave irradiation, compared to hours with traditional heating. nih.govresearchgate.net Similarly, the N-alkylation step can be accelerated. Solvent-free, microwave-assisted N-alkylation of pyrazoles has been successfully demonstrated, offering a green and efficient alternative to classical methods. nih.govresearchgate.netmdpi.com

Ultrasound Irradiation: Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative energy source that can enhance reaction rates and yields. nih.gov Ultrasound promotes reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid, which creates localized high-pressure and high-temperature zones. researchgate.net The synthesis of pyrazoles via cyclocondensation has been effectively carried out using ultrasound irradiation, often in aqueous media, which aligns with green chemistry principles. researchgate.netresearchgate.netasianpubs.org This technique has been used for various pyrazole syntheses, including multicomponent reactions, and can be applied to both the ring formation and side-chain installation steps. nih.govnih.govarabjchem.org

| Technique | Advantages | Application to Synthesis | References |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, cleaner reactions | Cyclocondensation for pyrazole core; N-alkylation of the side chain. | nih.govwisdomlib.orgnih.govresearchgate.net |

| Ultrasound Irradiation | Enhanced reaction rates, use of green solvents, milder conditions | Cyclocondensation and multicomponent reactions for pyrazole synthesis. | rsc.orgnih.govresearchgate.netasianpubs.org |

Green Chemistry Principles in Synthetic Design and Solvent-Free Conditions

The application of green chemistry principles focuses on creating more environmentally benign synthetic pathways. scholarsportal.infonih.gov This includes the use of safer solvents (like water or ethanol), solvent-free reaction conditions, and improving atom economy. thieme-connect.com

Solvent-Free Synthesis: Conducting reactions without a solvent (neat) or by grinding solid reactants together (mechanochemistry) can significantly reduce chemical waste. researchgate.nettandfonline.comrsc.org The condensation of diketones and hydrazines to form pyrazoles has been successfully achieved under solvent-free conditions, sometimes with a catalytic amount of acid, at room temperature. rsc.org These methods are not only environmentally friendly but also operationally simple. jetir.org For the synthesis of this compound, both the initial pyrazole formation and the subsequent Michael addition could potentially be adapted to solvent-free or mechanochemical conditions.

Green Solvents: When a solvent is necessary, the use of green solvents like water, ethanol (B145695), or polyethylene (B3416737) glycol (PEG) is preferred over hazardous organic solvents. scholarsportal.infothieme-connect.com Many modern pyrazole syntheses are now performed in aqueous media or ethanol, which are renewable and non-toxic. jetir.orgscholarsportal.info

| Principle | Approach | Relevance to Synthesis | References |

| Solvent-Free | Grinding or neat reaction mixtures | Reduces waste and avoids hazardous solvents for both cyclization and alkylation steps. | tandfonline.comrsc.orgjetir.orgias.ac.in |

| Green Solvents | Use of water, ethanol, PEG | Provides an environmentally benign reaction medium for pyrazole formation. | jetir.orgscholarsportal.infonih.gov |

Catalytic Methodologies in Pyrazole Synthesis

The use of catalysts is central to modern organic synthesis, offering pathways with higher efficiency, selectivity, and sustainability.

Acid and Base Catalysis: Both Brønsted and Lewis acids are frequently used to catalyze pyrazole formation from 1,3-dicarbonyls and hydrazines. beilstein-journals.orgnih.gov Acids can activate the carbonyl group towards nucleophilic attack. jetir.org Conversely, base catalysis is often employed in the N-alkylation step, including the Michael addition of pyrazoles to acrylonitrile. nih.gov

Transition-Metal Catalysis: Palladium, copper, and other transition metals are used in various advanced pyrazole syntheses. mdpi.comresearchgate.net For instance, palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) can be used to introduce the phenyl groups onto a pre-formed pyrazole ring. nih.gov Palladium catalysts have also been developed for the N-allylic alkylation of pyrazoles. acs.org While not directly applicable to a propanamine chain, these methods highlight the power of metal catalysis in functionalizing the pyrazole scaffold. Copper catalysts have been employed in [3+2] cycloaddition reactions to form pyrazoles. researchgate.net

Biocatalysis and Organocatalysis: The use of enzymes (biocatalysis) and small organic molecules (organocatalysis) as catalysts represents a frontier in green chemistry. scholarsportal.info Engineered enzymes have been developed for the highly regioselective N-alkylation of pyrazoles, offering unparalleled selectivity. nih.gov Organocatalysts, such as taurine, have been used to catalyze multicomponent reactions for pyrazole synthesis in water. scholarsportal.info These catalytic systems often operate under mild conditions and offer high levels of control over the reaction outcome.

| Catalyst Type | Example | Application in Pyrazole Synthesis | References |

| Acid Catalyst | Sulfuric Acid, Camphorsulfonic acid | Knorr pyrazole synthesis, N-alkylation. | semanticscholar.orgrsc.org |

| Transition Metal | Palladium, Copper, Silver | Cross-coupling for substituent introduction, cycloadditions, N-alkylation. | mdpi.comacs.org |

| Organocatalyst | Taurine | Multicomponent reactions for pyrazole synthesis in green solvents. | scholarsportal.info |

| Biocatalyst | Engineered Methyltransferases | Highly regioselective N-alkylation. | nih.gov |

Regioselectivity and Stereocontrol in Synthetic Pathways

The synthesis of the 3,4-diphenyl-1H-pyrazole core is foundational to obtaining the final target compound. A common and effective method for constructing the pyrazole ring is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. For the synthesis of 3,4-diphenyl-1H-pyrazole, a suitable precursor is 1,2-diphenyl-1,3-butanedione, which upon reaction with hydrazine can theoretically yield two regioisomers: the desired 3,4-diphenyl-1H-pyrazole and the isomeric 4,5-diphenyl-1H-pyrazole. The control of regioselectivity is therefore a paramount challenge in this synthetic pathway.

The regiochemical outcome of the condensation reaction is highly dependent on the reaction conditions, particularly the choice of solvent and the nature of the catalyst employed. Research into the synthesis of analogous diarylpyrazoles has shown that the use of specific solvents can significantly influence the ratio of the resulting regioisomers. For instance, employing polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can favor the formation of one isomer over the other. nih.govnih.gov Similarly, the presence of an acid or base catalyst can direct the initial nucleophilic attack of the hydrazine to a specific carbonyl group of the 1,3-dicarbonyl compound, thereby controlling the regioselectivity of the cyclization. beilstein-journals.org

In the context of 3,4-diaryl-1H-pyrazoles, studies have demonstrated that a 1,3-dipolar cycloaddition reaction between a tosylhydrazone and a nitroalkene can provide a highly regioselective route to the desired product. rsc.org This method offers an alternative pathway that can circumvent the regioselectivity issues associated with the classical condensation approach.

Regarding stereocontrol, the final compound, this compound, does not possess a chiral center in its propanamine side chain. Therefore, issues of stereocontrol are not pertinent to the final structure of the molecule itself. However, it is crucial to ensure the formation of the correct constitutional isomer, the 3,4-diphenyl-1H-pyrazole, as the isomeric 4,5-diphenyl derivative has been reported to be biologically inactive for certain applications.

Optimization of Reaction Parameters and Yields

The Michael addition of 3,4-diphenyl-1H-pyrazole to acrylonitrile is typically catalyzed by a base. The choice of base, solvent, and reaction temperature can significantly impact the efficiency of this reaction. Common bases used for this purpose include alkali metal hydroxides or carbonates. The optimization of these parameters is crucial for achieving a high yield of the intermediate, 3-(3,4-diphenyl-1H-pyrazol-1-yl)propanenitrile.

The subsequent reductive amination of the propanenitrile intermediate to yield N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine is another critical step where optimization is key. This transformation can be achieved through various reductive amination protocols. A common approach involves the reduction of the nitrile to the corresponding primary amine, followed by N-methylation. Alternatively, a one-pot reductive amination with dimethylamine (B145610) can be employed. The selection of the reducing agent, catalyst, solvent, temperature, and pressure (if catalytic hydrogenation is used) are all important parameters that must be optimized to ensure high conversion and yield. rsc.org

To illustrate the impact of reaction parameter optimization, the following data tables present typical findings from studies on analogous reactions.

Table 1: Optimization of Michael Addition of Acrylonitrile to a Heterocycle

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | None | None | 80 | 24 | >97 |

| 2 | Cs₂CO₃ (10) | THF | 25 | 24 | 94 |

| 3 | DBU (10) | CH₃CN | Room Temp | 12 | 85 |

| 4 | KOH (5) | Ethanol | 60 | 8 | 78 |

This table illustrates the effect of different catalysts, solvents, and temperatures on the yield of the Michael addition product. The data is representative of typical optimization studies for such reactions. nih.govresearchgate.net

Table 2: Optimization of Reductive Amination of a Nitrile

| Entry | Reducing Agent | Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Yield (%) |

| 1 | H₂ | Rh/Al₂O₃ | Aqueous NH₃ | 80 | 10 | 92 |

| 2 | NaBH₄ | None | TFE | Room Temp | N/A | 87-93 |

| 3 | H₂ | Pd/C | Methanol | 25 | 1 | 85 |

| 4 | LiAlH₄ | None | THF | 0 to Room Temp | N/A | 80 |

This table showcases how the choice of reducing agent, catalyst, solvent, and other reaction conditions can influence the yield of the final amine product. TFE refers to 2,2,2-trifluoroethanol. The data is representative of typical optimization studies for such reactions. rsc.org

Advanced Structural Elucidation and Conformational Analysis

Comprehensive Spectroscopic Characterization Techniques

Spectroscopy is the cornerstone for elucidating the structure of novel chemical entities. By probing the interactions of molecules with electromagnetic radiation, various spectroscopic methods can furnish detailed information about the molecular framework, functional groups, and exact molecular weight.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution.

¹H NMR Spectroscopy : In the ¹H NMR spectrum of pyrazole (B372694) derivatives, the chemical shifts and coupling patterns of the protons provide a fingerprint of the molecular structure. For substituted pyrazoles, the aromatic protons on the phenyl rings typically appear as complex multiplets in the range of δ 7.0-8.0 ppm. The protons of the propanamine side chain would exhibit characteristic signals: the methylene (B1212753) group adjacent to the pyrazole nitrogen (N-CH₂) would be found downfield compared to the other methylene group (C-CH₂-C), and the terminal amine protons' (or N-alkyl protons') chemical shift would vary depending on the solvent and concentration.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides crucial information on the carbon skeleton of the molecule. A key study distinguished between N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine and its 4,5-diphenyl isomer by comparing the chemical shifts of the pyrazole ring carbons. acs.org In Me₂SO-d₆, the chemical shifts for the pyrazole carbons of the 3,4-diphenyl isomer were identified and compared to the parent 3,4-diphenyl-1H-pyrazole. acs.org This comparison is essential for confirming the correct substitution pattern on the pyrazole ring. acs.org

| Compound | C3 | C4 | C5 |

|---|---|---|---|

| 3,4-Diphenyl-1H-pyrazole | 143.0 (s) | 118.8 (s) | 133.5 (d) |

| N,N-Dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine (3) | 147.0 (s) | 119.2 (s) | 130.4 (d) |

The multiplicity (s = singlet, d = doublet) is derived from off-resonance decoupling experiments. acs.org The significant downfield shift of the C5 signal in the parent pyrazole compared to the C3 signal is a characteristic feature. acs.org Upon alkylation of the N1 position with the propanamine chain, the C3 and C5 signals are shifted, confirming the site of substitution. acs.org

2D NMR Spectroscopy : Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in assigning the proton and carbon signals unambiguously. A COSY spectrum would reveal the coupling relationships between protons, for instance, tracing the connectivity within the propanamine chain. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C NMR spectrum.

Solid-State NMR (ssNMR) : While less common for this type of molecule unless studying polymorphism or formulation, ssNMR could provide insights into the structure and dynamics in the solid state, revealing information about crystal packing and intermolecular interactions that are averaged out in solution-state NMR.

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For 3,4-Diphenyl-1H-pyrazole-1-propanamine (C₁₈H₁₉N₃), the expected exact mass can be calculated and compared to the experimental value, typically within a few parts per million (ppm), to unequivocally confirm the molecular formula.

The fragmentation pattern observed in the mass spectrum gives structural clues. For pyrazoles, common fragmentation pathways include the loss of N₂ or HCN. researchgate.net The fragmentation of the propanamine side chain would likely proceed via cleavage alpha to the nitrogen atom, leading to characteristic fragment ions. For instance, in N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine, a prominent fragment corresponding to the loss of the dimethylamino group or the entire propanamine chain would be expected. Analysis of these fragments helps to piece together the molecular structure.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

FT-IR Spectroscopy : In the FT-IR spectrum of this compound, one would expect to observe:

Aromatic C-H stretching: vibrations typically above 3000 cm⁻¹. researchgate.net

Aliphatic C-H stretching: vibrations just below 3000 cm⁻¹. researchgate.net

C=C and C=N stretching: vibrations within the pyrazole and phenyl rings in the 1400-1650 cm⁻¹ region. rsc.orgmdpi.com

N-H stretching: A secondary amine (if the propanamine is not N,N-disubstituted) would show a weak to medium band in the 3300-3500 cm⁻¹ region.

C-N stretching: vibrations in the fingerprint region (typically 1000-1350 cm⁻¹).

Raman Spectroscopy : Raman spectroscopy provides complementary information to FT-IR. Aromatic ring vibrations often give strong signals in Raman spectra. The symmetric vibrations of non-polar bonds are more Raman-active, which can help in assigning skeletal vibrations of the pyrazole and phenyl rings.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| C=C / C=N (Ring) | Stretching | 1400 - 1650 |

| N-H (Secondary Amine) | Stretching | 3300 - 3500 |

| C-N | Stretching | 1000 - 1350 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. This technique provides precise bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecular conformation and how molecules pack together. While a specific crystal structure for this compound is not publicly available, the methodology can be described based on studies of closely related pyrazole derivatives. nih.govnih.gov

The first and often most challenging step in X-ray crystallography is growing a high-quality single crystal. A common method involves slow evaporation of a saturated solution. For pyrazole derivatives, solvents like ethanol (B145695) are frequently used. nih.govnih.gov A crude solid is dissolved in a minimal amount of hot solvent, and the solution is allowed to cool slowly and undisturbed. Over time, as the solvent evaporates and the solution becomes supersaturated, crystals form. nih.govnih.gov

The quality of the crystals is assessed visually for clarity and well-defined faces, and then by preliminary X-ray diffraction to check for sharpness of diffraction spots, which indicates good internal order.

Once the crystal structure is solved, the data is analyzed to understand the supramolecular architecture. This involves identifying non-covalent interactions such as hydrogen bonds, π-π stacking, and van der Waals forces that dictate how the molecules arrange themselves in the crystal lattice.

Hirshfeld Surface Analysis : This is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govnih.gov The Hirshfeld surface is mapped with properties like dₙₒᵣₘ (a normalized contact distance), which highlights regions of close intermolecular contacts. Red spots on the dₙₒᵣₘ surface indicate close contacts, often corresponding to hydrogen bonds, while blue regions represent weaker contacts.

A 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts. For a molecule like this compound, the fingerprint plot would likely show significant contributions from:

H···H contacts: Typically the largest contributor, representing van der Waals forces. nih.gov

C···H/H···C contacts: Indicative of C-H···π interactions between the propanamine chain or phenyl rings and the aromatic systems of neighboring molecules. nih.gov

N···H/H···N contacts: These would highlight classical N-H···N hydrogen bonds if a secondary amine is present, or weaker C-H···N interactions. nih.gov

This analysis provides deep insight into the forces governing the crystal packing, which can influence physical properties like melting point and solubility.

Conformational Analysis using Spectroscopic Data and Computational Modeling

The three-dimensional structure and conformational flexibility of pyrazole derivatives are crucial determinants of their biological activity. For this compound, a comprehensive understanding of its conformational landscape is essential for elucidating its structure-activity relationships, particularly concerning its antidepressant properties. While specific experimental and computational studies on the conformational analysis of this compound are not extensively available in the reviewed literature, insights can be drawn from the analysis of its core structural components: the pyrazole ring, the attached phenyl groups, and the N-propanamine side chain. The conformational preferences of these fragments have been investigated in related molecular systems.

Spectroscopic Data Insights:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for conformational analysis in solution. For pyrazole derivatives, 1H and 13C NMR chemical shifts can provide information about the electronic environment of the nuclei and, by inference, the spatial arrangement of the substituents. mdpi.comnih.gov For instance, the chemical shifts of the pyrazole ring protons and carbons are sensitive to the orientation of the phenyl rings. Anisotropic effects from the phenyl rings can cause significant shielding or deshielding of nearby protons, and these effects are dependent on the dihedral angles.

In the absence of specific NMR data for this compound, a general understanding can be derived from studies on related 1,3-diarylpyrazoles and N-substituted pyrazoles. researchgate.netmdpi.com For example, the observation of distinct signals for the aromatic protons of the two phenyl rings would suggest restricted rotation, potentially due to steric hindrance, leading to a preferred non-planar conformation in solution.

Computational Modeling:

Computational modeling, including molecular mechanics and quantum chemical calculations (like Density Functional Theory - DFT), provides a theoretical framework to explore the potential energy surface of a molecule and identify its stable conformers. nih.govresearchgate.net These methods can calculate the relative energies of different conformations, the energy barriers to rotation around single bonds, and key geometric parameters such as bond lengths, bond angles, and dihedral angles.

For this compound, computational studies would be invaluable in determining the preferred orientations of the two phenyl rings relative to the pyrazole core. The interplay of steric hindrance between the phenyl groups and electronic effects (conjugation) would likely lead to a non-coplanar arrangement. Furthermore, the conformational space of the flexible 1-propanamine side chain, which can adopt various gauche and anti conformations, can be systematically explored to identify the lowest energy structures. Such studies on related N-alkyl-N-[2-(diphenylphosphoryl)ethyl]amides have demonstrated the utility of DFT in elucidating preferred conformers. mdpi.com

Interactive Data Tables:

The following tables present hypothetical yet plausible data that would be expected from a detailed conformational analysis of this compound, based on general knowledge of similar structures.

Table 1: Key Dihedral Angles from Computational Modeling This table illustrates the likely non-planar arrangement of the phenyl rings relative to the pyrazole core.

| Dihedral Angle | Predicted Value (degrees) |

|---|---|

| C(5)-C(4)-C(phenyl at 4)-C(phenyl at 4) | 30-60 |

| N(2)-C(3)-C(phenyl at 3)-C(phenyl at 3) | 20-50 |

| C(4)-C(3)-N(2)-N(1) | ~0 (pyrazole ring) |

Table 2: Predicted 1H NMR Chemical Shifts (ppm) for Propanamine Chain Protons This table shows how the chemical shifts of the propanamine protons would be influenced by their proximity to the pyrazole ring.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N-CH₂ -CH₂-CH₂-NH₂ | ~4.2 | Triplet |

| N-CH₂-CH₂ -CH₂-NH₂ | ~2.1 | Multiplet |

| N-CH₂-CH₂-CH₂ -NH₂ | ~2.8 | Triplet |

Chemical Reactivity and Derivatization Strategies

Reactivity of the Pyrazole (B372694) Ring System

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. nih.gov This structure possesses both a pyrrole-like nitrogen (N1) and a pyridine-like nitrogen (N2), which influence its chemical properties. mdpi.com The aromaticity of the pyrazole core makes it a stable scaffold, but it is also susceptible to various chemical transformations. nih.govglobalresearchonline.net

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of the pyrazole ring. wikipedia.orgmasterorganicchemistry.com The presence of two electronegative nitrogen atoms in the ring reduces the electron density at the C3 and C5 positions, making the C4 position the most vulnerable to electrophilic attack. chemicalbook.com In the case of 3,4-Diphenyl-1H-pyrazole-1-propanamine, the C3 and C4 positions are already substituted with phenyl groups. This leaves the C5 position as the primary site for potential electrophilic substitution, although reactivity may be sterically hindered and electronically influenced by the existing substituents.

Common electrophilic substitution reactions applicable to the pyrazole core include nitration, sulfonation, halogenation, and formylation. globalresearchonline.netscribd.com While the phenyl substituents at C3 and C4 direct reactivity, the fundamental mechanisms remain relevant.

| Reaction | Reagents | Electrophile | Typical Position of Substitution | Product |

|---|---|---|---|---|

| Nitration | HNO₃ + H₂SO₄ | NO₂⁺ | C4 | 4-Nitropyrazole |

| Sulfonation | Fuming H₂SO₄ or SO₃/H₂SO₄ | SO₃ or HSO₃⁺ | C4 | Pyrazole-4-sulfonic acid |

| Vilsmeier-Haack Formylation | POCl₃ + DMF | Vilsmeier reagent (Cl-CH=NMe₂⁺) | C4 | 4-Formylpyrazole |

| Diazonium Coupling | Ar-N₂⁺Cl⁻, mild base | Ar-N₂⁺ | C4 | 4-Arylazopyrazole |

The electron-rich nature of the pyrazole ring generally makes it resistant to nucleophilic attack unless the ring is activated by strong electron-withdrawing groups. chemicalbook.com However, the carbon atoms adjacent to the ring nitrogens (C3 and C5) possess some electrophilic character. mdpi.com A common strategy to functionalize these positions involves deprotonation with a strong base, such as an organolithium reagent, to generate a nucleophilic pyrazole anion. This anion can then react with various electrophiles. For instance, lithiation methods have been successfully used to introduce formyl or hydroxymethyl groups onto the pyrazole ring of related compounds. rsc.org

Prototropic tautomerism is a fundamental characteristic of N-unsubstituted pyrazoles, where a proton can move between the two nitrogen atoms (N1 and N2). nih.govglobalresearchonline.net This phenomenon, known as annular tautomerism, results in an equilibrium between two different tautomeric forms, which can influence the molecule's reactivity and synthetic applications. mdpi.comencyclopedia.pubresearchgate.net

For this compound, the pyrazole nitrogen at the N1 position is substituted with the propanamine side chain. This substitution "fixes" the tautomeric form, preventing the annular tautomerism that would be observed in its precursor, 3,4-diphenyl-1H-pyrazole. The synthesis of the target compound itself relies on the specific reactivity of the N-unsubstituted precursor. nih.gov While annular tautomerism is arrested in the final molecule, understanding this property is crucial for the design and synthesis of its precursors and isomers. For example, in related 3(5)-aminopyrazoles, side-chain tautomerism is also a theoretical possibility, although typically only the annular tautomerism is observed. encyclopedia.pub

Transformations of the Propylamine (B44156) Side Chain

The propanamine side chain offers a highly reactive handle for derivatization, primarily through reactions involving the terminal primary amine group. This amine is nucleophilic and can participate in a wide array of chemical transformations.

The primary amine of the propylamine side chain is a key site for introducing molecular diversity. Its nucleophilic nature allows for straightforward reactions such as alkylation, acylation, and amidation.

Alkylation: The amine can be alkylated using various alkylating agents. researchgate.netgoogle.com Reductive alkylation, for example, has been used to synthesize the N,N-dimethyl derivative of this compound. nih.gov Enzymatic methods have also been explored for the selective alkylation of pyrazoles. researchgate.net

Acylation: Reaction with acyl chlorides or anhydrides leads to the formation of amides. This reaction is a common strategy for modifying amine-containing compounds. For example, related 3,5-dimethyl-1H-pyrazole derivatives have been acylated using acetyl chloride in pyridine (B92270). jocpr.com

Amidation: The primary amine can also react with carboxylic acids, often activated by coupling agents, to form amides, further expanding the range of possible derivatives.

Beyond simple alkylation and acylation, the terminal amine group can undergo more complex transformations. The synthesis of N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine from the primary amine via reductive alkylation highlights a key modification strategy. nih.gov This transformation involves the reaction of the primary amine with an aldehyde (formaldehyde) in the presence of a reducing agent.

Other potential modifications include:

Condensation Reactions: The primary amine can condense with aldehydes and ketones to form imines (Schiff bases), which can be further reduced to secondary amines. umich.edu

Cyclization Reactions: The amine can act as a nucleophile in intramolecular or intermolecular cyclization reactions to form new heterocyclic rings. In the synthesis of pyrazolo[3,4-b]pyridines, for instance, an amino group on a pyrazole ring acts as a key nucleophile. nih.gov

Diazotization: While the primary aromatic amines on a pyrazole core can be converted to diazonium salts for subsequent reactions like Suzuki-Miyaura coupling, the aliphatic primary amine on the side chain would behave differently, likely leading to substitution or elimination reactions upon treatment with nitrous acid. nih.gov

| Reaction Type | Reagents | Functional Group Formed | Example Reference |

|---|---|---|---|

| Reductive Alkylation | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | Secondary or Tertiary Amine | Synthesis of N,N-dimethyl derivative nih.gov |

| Acylation | Acyl Chloride or Anhydride, Base (e.g., Pyridine) | Amide | Acylation of related pyrazoles jocpr.com |

| Imine Formation | Aldehyde or Ketone | Imine (Schiff Base) | General amine reactivity umich.edu |

| Sulfonamide Formation | Sulfonyl Chloride, Base | Sulfonamide | Modification of related aminopyrazoles mdpi.com |

Theoretical and Computational Studies

Quantum Chemical Calculations (DFT/B3LYP, HF)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) with the B3LYP functional and Hartree-Fock (HF) methods, are instrumental in elucidating the fundamental electronic and structural properties of pyrazole (B372694) derivatives. nih.gov These methods provide a robust framework for understanding the molecule's intrinsic characteristics.

The first step in computational analysis involves geometry optimization, where the most stable three-dimensional arrangement of the atoms in 3,4-Diphenyl-1H-pyrazole-1-propanamine is determined by finding the minimum energy conformation. Following optimization, a detailed analysis of the electronic structure is performed.

Key parameters derived from this analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital with the highest energy that is occupied by electrons and signifies the ability to donate an electron. irjweb.com Conversely, the LUMO is the lowest energy orbital that is unoccupied and indicates the ability to accept an electron. irjweb.com

The energy difference between these frontier orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.govirjweb.com A smaller energy gap suggests that the molecule is more polarizable and chemically reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govirjweb.com For various pyrazole derivatives, these gaps have been calculated to understand their reactivity profiles. nih.govresearchgate.net

Another important tool is the Molecular Electrostatic Potential (MESP) map. MESP illustrates the charge distribution across the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.govirjweb.com These maps are color-coded, typically with red indicating negative potential (areas prone to electrophilic attack) and blue indicating positive potential (areas susceptible to nucleophilic attack), providing a visual guide to the molecule's reactive sites. irjweb.com

| Parameter | Typical Value Range for Pyrazole Derivatives | Significance |

| HOMO Energy | -5.8 to -6.2 eV nih.gov | Electron-donating capacity |

| LUMO Energy | -2.2 to -2.9 eV nih.gov | Electron-accepting capacity |

| HOMO-LUMO Gap (ΔE) | 3.0 to 4.5 eV nih.govirjweb.com | Chemical reactivity, stability |

Quantum chemical calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For instance, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. epstem.net These theoretical spectra aid in the assignment of experimental signals and can confirm the molecular structure.

Similarly, theoretical Ultraviolet-Visible (UV-Vis) absorption spectra can be simulated using Time-Dependent DFT (TD-DFT). nih.gov These calculations predict the electronic transitions responsible for the absorption bands observed experimentally, providing insights into the photophysical properties of the molecule. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

While quantum calculations provide a static picture, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, revealing how the molecule moves, flexes, and changes its conformation. nih.gov This is particularly important for a flexible molecule like this compound, which has rotatable bonds in its propanamine side chain and phenyl rings.

The surrounding environment, especially the solvent, can significantly influence a molecule's conformation and stability. MD simulations can explicitly model solvent molecules or use implicit solvent models (like the Polarizable Continuum Model, PCM) to study these effects. researchgate.net Such studies reveal how interactions with the solvent (e.g., hydrogen bonding, dipole-dipole interactions) can stabilize certain conformations over others, which is crucial for understanding its behavior in a solution, a common state for chemical reactions and biological interactions. researchgate.net

Reaction Mechanism Prediction and Energetic Profiles of Key Transformations

Computational methods are powerful tools for investigating reaction mechanisms. For key transformations involving this compound, such as its synthesis via the Michael addition of acrylonitrile (B1666552) followed by reduction, nih.gov quantum chemical calculations can map out the entire reaction pathway. This involves identifying transition states, intermediates, and calculating the activation energies for each step. The resulting energetic profile clarifies the feasibility of a proposed mechanism and can guide the optimization of reaction conditions.

In Silico Molecular Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov While often used for biological targets like proteins, it is also valuable for studying interactions with non-biological targets.

For this compound, docking could be used to simulate its interaction with the surfaces of materials, such as polymers or metallic nanoparticles. These studies can predict binding affinity and the specific non-covalent interactions (e.g., hydrogen bonds, π-π stacking, van der Waals forces) that stabilize the complex. Such insights are relevant for applications in materials science, such as the development of functional coatings or sensors. Docking studies on similar pyrazole derivatives have shown their potential to bind effectively within the active sites of various targets, highlighting the utility of this approach. nih.govnih.gov

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies are theoretical models that aim to predict the physicochemical properties of chemical compounds based on their molecular structure. These studies are instrumental in the fields of medicinal chemistry and materials science for designing molecules with desired properties and for screening large libraries of compounds, thereby reducing the time and cost associated with experimental work.

For pyrazole derivatives, QSPR studies have been employed to understand the relationship between their structural features and various properties, including their biological activities. dntb.gov.uaresearchgate.net These studies often involve the calculation of a wide range of molecular descriptors, which are numerical values that encode different aspects of the molecular structure, such as steric, electronic, and topological properties. By correlating these descriptors with experimentally determined properties, predictive models can be developed.

While general QSPR studies have been conducted on various classes of pyrazole compounds, including those with antidepressant or other central nervous system activities, specific and detailed QSPR research focusing solely on this compound is not extensively available in the public domain. nih.govresearchgate.netorientjchem.org Such studies on related pyrazole derivatives often explore how different substituents on the pyrazole ring and its side chains influence properties like receptor binding affinity, metabolic stability, and pharmacokinetic profiles. nih.govbohrium.com

For a hypothetical QSPR study on a series of compounds including this compound, a variety of molecular descriptors would be calculated. These descriptors are typically categorized as follows:

1D Descriptors: Based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: Derived from the 2D representation of the molecule, including topological indices and connectivity indices.

3D Descriptors: Calculated from the 3D coordinates of the atoms, encompassing descriptors of molecular shape and size.

These descriptors would then be used to build a mathematical model, often using statistical methods like multiple linear regression (MLR) or machine learning algorithms, to predict a specific property.

Below is a hypothetical and illustrative data table of molecular descriptors that would be relevant in a QSPR study of this compound and its analogs. Please note that the property values are for illustrative purposes only, as specific experimental data from a dedicated QSPR study on this compound is not available.

| Compound Name | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (TPSA) (Ų) | Number of Rotatable Bonds |

| This compound | 277.37 | 3.85 | 28.17 | 5 |

| Analog A | 291.39 | 4.21 | 28.17 | 6 |

| Analog B | 305.42 | 4.57 | 28.17 | 7 |

| Analog C | 263.34 | 3.49 | 37.20 | 4 |

Investigation of Molecular Interactions and Recognition Non Biological Contexts

Ligand-Target Binding Studies (e.g., to catalytic sites, material surfaces, specific proteins for in vitro probe development, excluding clinical drug targets)

While much research on pyrazole (B372694) derivatives is directed toward medicinal chemistry, the fundamental binding capabilities of the diphenyl-pyrazole framework are actively explored in catalysis and materials science. These studies investigate how the molecule interacts with active sites on catalysts or binds to material surfaces, which is crucial for developing new technologies.

The pyrazole moiety and its derivatives are recognized as effective building blocks for organocatalysts. mjcce.org.mknih.gov Chiral versions of pyrazole-containing compounds have been successfully used to catalyze asymmetric reactions, where the pyrazole unit binds to the reactants and controls the stereochemical outcome of the product. mjcce.org.mk For instance, chiral pyrazole-3-carboxamides have been employed as organocatalysts in asymmetric Henry reactions, demonstrating the scaffold's ability to create a specific binding environment for substrates like nitromethane (B149229) and p-nitrobenzaldehyde in the presence of a copper co-catalyst. mjcce.org.mk

Furthermore, pyrazole derivatives are used in heterogeneous catalysis, where the catalyst is supported on a solid material. acs.org Silica-supported catalysts incorporating pyrazole structures have been developed for the efficient synthesis of various chemical compounds. acs.org In these systems, the pyrazole component plays a role in the catalytic cycle, interacting with reactants on the silica (B1680970) surface. acs.org The binding is often facilitated by the catalyst's high surface area and porous structure, which allows reactants to access the active sites. acs.org

Understanding the strength and nature of binding is critical for designing effective catalysts and materials. This is achieved through a combination of computational modeling and experimental validation.

Computational Approaches: Molecular docking and Density Functional Theory (DFT) are powerful computational tools used to predict how a ligand like a pyrazole derivative will bind to a target. mjcce.org.mkresearchgate.netnih.gov These methods can calculate binding affinities (often expressed in kcal/mol) and visualize the precise 3D interactions between the ligand and the active site. For example, in silico studies on various pyrazole derivatives binding to different targets have shown strong binding affinities. researchgate.netnih.gov Docking studies of a pyrazole derivative with soybean lipoxygenase, a protein used in probe development, revealed a significant binding energy of -7.9 kcal/mol, indicating a stable complex. acs.org Such computational analyses provide insights into the conformational flexibility and stability of the ligand-target complex. acs.org

Experimental Validation: Experimental results provide real-world confirmation of binding and catalytic activity. In organocatalysis, the efficacy of the catalyst is measured by the reaction yield and the enantiomeric excess (ee) of the product, which reflects the catalyst's ability to bind selectively to form one stereoisomer over another. mjcce.org.mknih.gov Studies on pyrazole-based organocatalysts have reported excellent yields and high enantioselectivities, confirming the effectiveness of the binding mode predicted by computational models. nih.govnih.gov

| Catalyst Type | Reaction | Yield (%) | Enantiomeric Excess (% ee) | Reference |

|---|---|---|---|---|

| Chiral Pyrano-Annulated Pyrazole | Michael Addition/Hydroalkoxylation | Up to 95% | Up to 97% | nih.gov |

| Chiral Pyrazole-3-Carboxamides | Henry Reaction | Good | Appropriate | mjcce.org.mk |

| Cinchona Alkaloid with Pyrazolinones | Tandem Michael Addition-Thorpe-Ziegler | Excellent | Up to >99% | nih.gov |

| Chiral Bis-heterocyclic Pyrazole | Michael Addition | 60-87% | 82-97% | rsc.org |

The binding of pyrazole derivatives to targets and their self-assembly into larger structures are governed by a network of non-covalent interactions. The diphenyl-pyrazole scaffold is particularly rich in features that promote these interactions.

Hydrogen Bonding: The N-H group of the pyrazole ring is a classic hydrogen bond donor, while the other nitrogen atom can act as an acceptor. These interactions are fundamental in forming predictable supramolecular synthons, which are reliable structural units in crystal engineering. rsc.orgrsc.org For example, robust hydrogen bonds between protonated pyrazoles and various anions are the driving force for the assembly of extensive supramolecular frameworks. rsc.org

π-π Stacking: The two phenyl rings on the pyrazole core provide extensive aromatic surfaces ideal for π-π stacking interactions. These forces are crucial in the packing of molecules in the solid state and can influence the electronic properties of the resulting materials. nih.gov

Computational techniques like Hirshfeld surface analysis are used to visualize and quantify these varied intermolecular interactions within a crystal, confirming the contributions of C···H, O···H, and π-system contacts to the stability of the structure. nih.govtandfonline.com

| Interaction Type | Description | Structural Importance | Reference |

|---|---|---|---|

| N-H···Anion Hydrogen Bonding | Strong hydrogen bonds between the protonated pyrazole ring and counter-anions. | Directs the formation of extensive and predictable supramolecular frameworks. | rsc.org |

| π-π Stacking | Attractive interaction between the aromatic phenyl rings of adjacent molecules. | Stabilizes crystal packing and influences material electronic properties. | nih.gov |

| C-H···π Interactions | A hydrogen atom from a C-H bond interacts with the π-electron cloud of a phenyl ring. | Contributes significantly to the cohesion and stability of the solid-state structure. | nih.gov |

| Intramolecular Stacking | Stacking between pyridine (B92270) and pyrazole rings within the same molecular complex. | Can give rise to charge-transfer absorption bands. | researchgate.net |

Supramolecular Assembly and Self-Organization Phenomena

The ability of molecules to spontaneously organize into well-defined, larger structures is the basis of supramolecular chemistry. The 3,4-diphenyl-1H-pyrazole scaffold is an excellent building block for such architectures due to its defined geometry and multiple sites for non-covalent interactions. mdpi.com These self-assembled structures can form materials with novel properties, such as enhanced luminescence or porosity. mdpi.com

The creation of supramolecular structures from pyrazole-based molecules is a field of active design and synthesis. The process often relies on the principle of molecular recognition, where individual molecules are programmed through their chemical structure to assemble in a specific way.

The synthesis of pyrazole building blocks is well-established, commonly involving the Knorr pyrazole synthesis, which is a cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound. youtube.comnih.gov By modifying the substituents on the starting materials, chemists can tune the properties of the resulting pyrazole and direct its self-assembly. For example, the reaction of 3,5-diphenylpyrazole (B73989) with different inorganic acids leads to the formation of salts with distinct crystal structures, demonstrating that the choice of a simple anion can direct the final supramolecular architecture. rsc.org Similarly, co-crystallization of pyrazole analogues with various phosphonic acids produces robust and predictable supramolecular synthons that are key to solid-state design. rsc.org These approaches allow for the construction of complex frameworks, including layered structures, 3D hydrogen-bonded networks, and porous materials. rsc.org

Once a supramolecular architecture is synthesized, its structure must be rigorously characterized. Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of molecules in the solid state. mdpi.comnih.gov This technique provides detailed information on bond lengths, angles, and the specific non-covalent interactions that hold the assembly together. nih.gov For example, X-ray analysis of 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes confirmed the formation of the intended 1,5-isomer and revealed the complex intermolecular interactions governing its crystal packing. mdpi.com

In addition to diffraction methods, a suite of other techniques is employed. Spectroscopic methods like Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and UV-Visible spectroscopy confirm the covalent structure of the molecular building blocks. tandfonline.comnih.gov Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to evaluate the stability of the resulting supramolecular salts, often in conjunction with theoretical calculations of interaction energies. rsc.org

Potential Applications and Functionalization Non Clinical

Utility as Ligands in Transition Metal Catalysis

The pyrazole (B372694) core is a common structural motif in ligands for transition metal catalysis due to the presence of two adjacent nitrogen atoms that can coordinate with metal centers bohrium.combohrium.comresearchgate.net. These pyrazole-based ligands have been instrumental in a variety of catalytic transformations.

Pyrazole derivatives are frequently employed as chiral ligands in enantioselective catalysis to produce stereochemically defined products researchgate.netthieme-connect.comresearchgate.net. The modular nature of the pyrazole ring allows for the introduction of various substituents, which can create a chiral environment around the metal center, thereby influencing the stereochemical outcome of a reaction. However, no studies specifically documenting the use of 3,4-Diphenyl-1H-pyrazole-1-propanamine as a ligand in enantioselective catalysis or asymmetric synthesis have been identified.

Pyrazole-containing ligands have been successfully utilized in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings, to form new carbon-carbon bonds rsc.orgbeilstein-journals.orgresearchgate.net. Furthermore, the pyrazole moiety itself can be a substrate for C-H activation and functionalization, providing a direct method to synthesize more complex pyrazole derivatives nih.gov. There is, however, no specific information available on the application of This compound in these types of reactions.

Integration into Material Science and Advanced Materials Research

The unique photophysical and electronic properties of pyrazole derivatives have led to their incorporation into various advanced materials mdpi.com.

Substituted pyrazoles have been used in the synthesis of polymers with potential applications in optoelectronics researchgate.net. The pyrazole unit can be incorporated into the polymer backbone or as a pendant group, influencing the material's thermal and optical properties. No literature was found describing the integration of This compound into polymer chains or its use for polymer modification.

The pyrazole scaffold is a key component in many fluorescent probes and sensors due to its electron-rich nature and ability to participate in photoinduced electron transfer (PET) and intramolecular charge transfer (ICT) processes amazonaws.comktu.edunih.govresearchgate.net. These sensors are designed to detect various analytes, including metal ions and biologically relevant molecules. While numerous pyrazole-based fluorescent probes have been developed, there is no evidence to suggest that This compound has been investigated for these applications.

Use as Chemical Probes or Research Tools in Chemical Biology (excluding therapeutic applications)

Pyrazole-based compounds are valuable tools in chemical biology for studying biological processes without a direct therapeutic goal researchgate.net. For instance, pyrazolo[3,4-d]pyrimidines have been used as inhibitors to study protein kinases. The specific use of This compound as a non-therapeutic chemical probe or research tool has not been reported in the available literature.

Precursor for the Synthesis of Complex Organic Molecules

While this compound is noted for its pharmacological profile, its structural architecture also positions it as a versatile precursor for the synthesis of more complex organic molecules. The compound features a stable 3,4-diphenyl-1H-pyrazole core and a reactive 1-propanamine side chain. This combination of a robust aromatic scaffold and a functionalized aliphatic chain allows for selective chemical modifications, making it a valuable building block in synthetic organic chemistry.

The primary amine of the propanamine group serves as a key reactive handle for further molecular elaboration. Standard transformations of primary amines can be readily applied to introduce new functional groups or to build larger molecular frameworks. For instance, the amine can undergo N-acylation with acyl chlorides or anhydrides to form amides, or react with sulfonyl chlorides to produce sulfonamides. Furthermore, reductive amination with aldehydes or ketones can yield secondary or tertiary amines, extending the side chain and introducing further diversity.

The true synthetic utility of pyrazole-containing building blocks is most evident in their application to the construction of fused heterocyclic systems. Although direct examples starting from this compound are not extensively documented, the reactivity of analogous pyrazole derivatives demonstrates the potential of its core structure. Functionalized aminopyrazoles and pyrazole carbaldehydes are widely used as key intermediates in cyclocondensation reactions to create bicyclic and tricyclic molecules of significant chemical interest, such as pyrazolopyridines and pyrazolopyrimidines. semanticscholar.orgchim.itmdpi.comnih.gov

For example, 5-aminopyrazoles are common precursors for synthesizing pyrazolo[3,4-b]pyridines through reactions with 1,3-dicarbonyl compounds or other suitable 1,3-bis-electrophiles. nih.gov Similarly, 1,3-diphenyl-1H-pyrazole-4-carboxaldehyde, a compound with the same core phenyl substitution pattern, is a versatile starting material for producing a variety of fused heterocycles. ekb.eg It can undergo condensation and cyclization reactions with active methylene (B1212753) compounds to yield substituted pyridines and other complex systems. ekb.eg These established synthetic routes highlight the potential of the 3,4-diphenylpyrazole (B8747116) scaffold within this compound to serve as a foundation for constructing elaborate, polycyclic molecules.

The table below summarizes representative examples of complex molecules synthesized from functionalized pyrazole precursors, illustrating the types of transformations that the 3,4-diphenylpyrazole core could potentially undergo if appropriately functionalized.

| Pyrazole Precursor Type | Reaction Type | Complex Molecule Formed | Reference |

|---|---|---|---|

| 5-Aminopyrazole | Friedländer Condensation | Pyrazolo[3,4-b]quinoline | semanticscholar.org |

| 5-Amino-1H-pyrazole-4-carbaldehyde | Condensation with Acetonitrile Derivatives | Pyrazolo[3,4-b]pyridine-5-carbonitrile | semanticscholar.org |

| 1,3-Diphenylpyrazole-4-carboxaldehyde | One-pot Three-component Cyclocondensation | Penta-substituted Pyridine (B92270) Derivatives | ekb.eg |

| 5-Aminopyrazoles | Vilsmeier Amidination & Heterocyclization | Pyrazolo[3,4-d]pyrimidines | mdpi.com |

| 5-(Pyrrolidin-1-yl)-1H-pyrazole-4-carbaldehyde | Intramolecular Cyclization | Pyrazolo[3,4-e]indolizine | semanticscholar.org |

Future Research Directions and Challenges

Development of Novel and Efficient Synthetic Routes with Enhanced Selectivity

The synthesis of pyrazole (B372694) derivatives is a well-established area of organic chemistry, yet the pursuit of more efficient, selective, and environmentally benign methods continues to be a significant research focus. ias.ac.inmdpi.com The classical Knorr synthesis, involving the condensation of β-diketones with hydrazine (B178648) derivatives, often results in a mixture of regioisomers, necessitating challenging purification steps. mdpi.com

A reported synthesis for N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine involves a Michael addition of acrylonitrile (B1666552) to 3,4-diphenyl-1H-pyrazole, followed by reductive alkylation. nih.gov While effective, future research could explore more direct and atom-economical routes. Key challenges and future directions include:

Regiocontrol: A primary challenge in pyrazole synthesis is controlling the regioselectivity, especially when using unsymmetrical 1,3-dicarbonyl compounds or their equivalents. mdpi.comnih.gov Future work should focus on developing catalysts and reaction conditions that favor the formation of the desired 3,4-disubstituted pyrazole isomer, which is the core of the target compound.

Green Chemistry Approaches: There is a growing need for sustainable synthetic methods. ias.ac.in Research into microwave-assisted synthesis, the use of eco-friendly solvents like water or ionic liquids, and the development of reusable heterogeneous catalysts (e.g., nano-ZnO) for pyrazole synthesis are promising avenues. mdpi.comnih.gov Such methods can lead to shorter reaction times, higher yields, and a reduced environmental footprint. nih.gov

One-Pot Syntheses: Multicomponent reactions (MCRs) that allow for the construction of complex pyrazole derivatives in a single step are highly desirable. nih.govmdpi.com Designing one-pot procedures that combine the formation of the pyrazole core with the introduction of the propanamine side chain would represent a significant increase in efficiency over traditional multi-step sequences. nih.gov

Flow Chemistry: The application of flow chemistry to pyrazole synthesis offers advantages in terms of safety, scalability, and reaction control, representing a modern approach to producing these compounds. nih.gov

| Synthetic Strategy | Advantages | Key Research Focus |

| Catalytic Regiocontrol | Improved yield of desired isomer, simplified purification. | Development of novel Lewis acid or transition-metal catalysts. mdpi.com |

| Green Synthesis | Reduced waste, lower energy consumption, safer processes. | Use of microwave irradiation, aqueous media, and recyclable catalysts. ias.ac.innih.gov |

| Multicomponent Reactions | Increased efficiency, reduced intermediate handling. | Design of novel one-pot, multi-component strategies for substituted pyrazoles. mdpi.com |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Adaptation of existing batch syntheses to continuous flow systems. nih.gov |

Advanced Spectroscopic and Computational Investigations for Deeper Mechanistic Understanding

While standard spectroscopic methods like NMR and IR are routinely used to characterize pyrazole derivatives, advanced techniques coupled with computational chemistry offer a much deeper insight into their structural and electronic properties. nih.govnih.govrsc.org Such studies are essential for understanding the structure-property relationships that govern the behavior of 3,4-Diphenyl-1H-pyrazole-1-propanamine.

Future research in this area should include:

In-depth NMR Studies: Advanced 2D-NMR techniques can be used to unambiguously confirm the structure and connectivity of new derivatives. Furthermore, studying the 1H-NMR chemical shifts, particularly of the N-H proton, can provide insights into the electronic effects of substituents on the pyrazole ring. mdpi.com

Crystallographic Analysis: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. researchgate.net Obtaining the crystal structure of this compound would be invaluable for understanding its three-dimensional conformation and packing.

Computational Modeling (DFT): Density Functional Theory (DFT) calculations are powerful tools for investigating molecular properties. mdpi.comresearchgate.net They can be used to predict spectroscopic data (IR, NMR), determine electronic properties like HOMO-LUMO energy gaps, and map electrostatic potential surfaces to identify reactive sites. rsc.orgrsc.org Comparing experimental data with computed values provides a robust validation of the molecular structure and electronic distribution. rsc.org These computational insights can help rationalize reaction mechanisms and guide the design of new derivatives with tailored properties. rsc.org

| Investigation Technique | Information Gained | Future Research Goal for this compound |

| Single-Crystal X-ray Diffraction | Precise 3D structure, bond parameters, intermolecular forces. researchgate.net | Determine the solid-state conformation and hydrogen bonding patterns. |

| Advanced NMR Spectroscopy | Unambiguous structural confirmation, electronic environment of nuclei. mdpi.comnih.gov | Elucidate the solution-state structure and substituent effects. |

| FT-IR & Raman Spectroscopy | Vibrational modes of functional groups. rsc.orgmdpi.com | Correlate experimental vibrational frequencies with DFT calculations for detailed structural assignment. |

| Density Functional Theory (DFT) | Electronic structure, reactivity indices, predicted spectra. researchgate.netrsc.org | Model reactivity, predict spectroscopic properties, and understand structure-activity relationships. |

Exploration of New Chemical Transformations and Derivatizations

The pyrazole ring is a versatile scaffold that can be subjected to various chemical transformations to generate a library of new compounds. mdpi.comnumberanalytics.com Starting from this compound, future research can explore derivatizations at several key positions to modulate its chemical properties.

N-1 Position: The propanamine chain at the N-1 position is a prime site for modification. Future work could involve altering the length of the alkyl chain, changing the nature of the amine (primary, secondary, tertiary), or introducing other functional groups to the chain.

N-2 Position: While the N-1 position is substituted, the N-2 nitrogen possesses a lone pair of electrons and can react with electrophiles, such as in alkylation or acylation reactions, potentially leading to pyrazolium (B1228807) salts. orientjchem.org

C-5 Position: The C-5 position of the pyrazole ring is another site for potential functionalization. Electrophilic substitution reactions could be explored to introduce various groups, although the reactivity will be influenced by the existing substituents.

Phenyl Rings: The two phenyl rings at the C-3 and C-4 positions offer numerous possibilities for modification through electrophilic aromatic substitution (e.g., nitration, halogenation, acylation). Introducing different substituents on these rings would significantly alter the steric and electronic properties of the entire molecule.

The development of these new derivatives is a critical step toward exploring their potential in various applications. mdpi.com

Expansion of Non-Clinical Application Areas in Catalysis, Materials, and Chemical Biology

While pyrazoles are widely studied in medicinal chemistry, their unique structural and electronic properties make them attractive candidates for various non-clinical applications. orientjchem.orgglobalresearchonline.netrsc.org Future research should actively explore the potential of this compound and its derivatives in these areas.

Catalysis: Pyrazole derivatives are known to act as ligands, forming stable complexes with various metal ions. nih.gov These complexes have shown catalytic activity in a range of organic reactions. nih.govacs.org The nitrogen atoms in the pyrazole ring and the terminal amine group of the title compound could serve as effective coordination sites for metal centers, opening avenues for developing novel homogeneous or heterogeneous catalysts.

Materials Science: The pyrazole scaffold is a component of many functional materials. numberanalytics.comresearchgate.net Due to their aromatic nature and potential for extended conjugation, pyrazole derivatives can exhibit interesting photophysical properties, such as fluorescence. nih.govglobalresearchonline.net This makes them candidates for use in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and dyes. rsc.orgnumberanalytics.com The intrinsic fluorescence of the pyrazole core could be tuned by derivatizing the phenyl rings or the propanamine side chain.

Chemical Biology: Pyrazole-based compounds can be used as chemical tools to study biological systems. rsc.org For example, fluorescently tagged derivatives of this compound could be synthesized and used as probes to investigate cellular processes or protein interactions without a direct therapeutic goal.

The expansion into these non-clinical fields represents a significant opportunity to leverage the synthetic and molecular design efforts invested in this class of compounds. numberanalytics.comnumberanalytics.com

常见问题

Q. What is the synthetic route for 3,4-Diphenyl-1H-pyrazole-1-propanamine, and how can reaction conditions be optimized for higher yields?

The compound is synthesized via a two-step process:

- Michael addition of acrylonitrile to diphenylpyrazole to form diphenylpyrazolepropionitriles.

- Reductive alkylation of the nitrile intermediate to yield the final amine derivative. Optimization strategies include precise temperature control during the Michael addition, solvent selection (e.g., ethanol or tetrahydrofuran), and purification via column chromatography. Yield improvements are achieved by ensuring anhydrous conditions and stoichiometric balance of reagents .

Q. Which structural characterization techniques are essential for confirming the molecular identity of this compound?

Key methods include:

- 1H/13C NMR spectroscopy to verify proton and carbon environments.

- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.

- Elemental analysis to validate empirical composition. For related pyrazole derivatives, X-ray crystallography has resolved bond angles (e.g., C–C–C ≈ 119°) and torsion angles, providing structural benchmarks .

Q. How is the primary antidepressant activity of this compound evaluated in preclinical models?

Standard assays include:

- Forced swim test (FST) and tail suspension test (TST) in rodents to measure immobility time reduction.

- Comparison with reference antidepressants (e.g., imipramine). In these models, the compound demonstrated equipotent activity to imipramine while lacking anticholinergic side effects .

Advanced Research Questions

Q. How do structural isomerism and substituent positioning (3,4- vs. 4,5-diphenyl) impact pharmacological activity?

The 3,4-diphenyl isomer exhibits potent antidepressant activity, whereas the 4,5-diphenyl isomer is inactive. This highlights the critical role of substituent spatial arrangement in binding to biological targets. Researchers should:

Q. What experimental approaches resolve contradictions in off-target effect profiles between this compound and classical tricyclic antidepressants?

The compound lacks anticholinergic activity and does not antagonize clonidine or guanethidine, unlike imipramine. To validate these findings:

Q. How can advanced analytical methods quantify this compound in biological matrices during pharmacokinetic studies?

Recommended methodologies include:

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity and specificity.

- Microdialysis coupled with HPLC to monitor brain penetration in real time.

- Validate methods using spiked plasma/brain homogenate samples with deuterated internal standards.

Key Data from Studies

Methodological Recommendations

- For SAR studies , prioritize substituent variations at the pyrazole N1 and propanamine positions.

- In mechanistic studies , integrate electrophysiology to assess effects on neuronal monoamine reuptake.

- Use cryo-EM or X-ray crystallography to resolve target-bound conformations if co-crystals are obtainable.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。